Head-to-Head CK2 Inhibitory Potency: 4-Methylphenyl vs. 4-Ethoxyphenyl Analog
In the original SAR study of 28 substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, the 4-methylphenyl derivative (compound 6a, TTP-22) demonstrated an IC50 of 0.1 μM against human recombinant CK2, whereas its closest structural analog, the 4-ethoxyphenyl derivative (compound 6d), showed a higher IC50 of 0.125 μM [1]. This represents a 25% improvement in potency for the methylphenyl substituent, attributed to optimal steric and electronic fit within the CK2 ATP-binding pocket as revealed by molecular modeling [1].
| Evidence Dimension | CK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.1 μM (100 nM) |
| Comparator Or Baseline | 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid (6d): IC50 = 0.125 μM (125 nM) |
| Quantified Difference | 25% lower IC50 (0.025 μM absolute difference; 1.25-fold potency advantage) |
| Conditions | In vitro CK2 kinase activity assay using human recombinant CK2 holoenzyme; ATP concentration at Km; 28-compound series tested in parallel under identical conditions. |
Why This Matters
For procurement decisions, the 25% potency advantage of the 4-methylphenyl compound over its nearest structural analog ensures the highest achievable CK2 inhibition within this chemotype at any given concentration, critical for dose-response studies and cellular assays where minimizing compound load reduces off-target risk.
- [1] Golub AG, Bdzhola VG, Briukhovetska NV, Balanda AO, Kukharenko OP, Kotey IM, Ostrynska OV, Yarmoluk SM. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Eur J Med Chem. 2011;46(3):870-6. PMID: 21276643. View Source
